

Application Notes & Protocols: 1-Methoxy-2-phenoxybenzene as a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: *1-Methoxy-2-phenoxybenzene*

Cat. No.: *B154679*

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Abstract

This guide provides a detailed technical overview of **1-Methoxy-2-phenoxybenzene** (also known as 2-phenoxyanisole), a key chemical intermediate in modern organic synthesis. We delve into its physicochemical properties, spectroscopic signature, and robust synthetic protocols. The core focus is on its strategic application as a foundational scaffold for constructing more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. By presenting detailed, field-tested protocols for its synthesis and subsequent functionalization, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile diaryl ether in their synthetic campaigns.

Introduction & Physicochemical Profile Overview of 1-Methoxy-2-phenoxybenzene

1-Methoxy-2-phenoxybenzene (CAS No. 1695-04-1) is a diaryl ether characterized by a phenoxy group attached to a methoxy-substituted benzene ring.^[1] This structural arrangement is of significant interest in medicinal chemistry and materials science. The diaryl ether linkage provides a combination of rigidity and conformational flexibility, often serving as a key structural motif in biologically active molecules.

The strategic value of this intermediate is twofold:

- The Diaryl Ether Core: This stable backbone is present in numerous pharmaceuticals and provides a robust connection between two aromatic systems.
- The Methoxy Substituent: The methoxy group is far more than a simple structural component; it is a critical modulator of a molecule's properties. It can influence ligand-target binding interactions, improve metabolic stability, and enhance key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.^[2] Its presence also activates the aromatic ring, providing predictable control over subsequent electrophilic substitution reactions.

Physicochemical & Spectroscopic Data

Proper characterization is the bedrock of synthetic chemistry. The following table summarizes the key properties of **1-Methoxy-2-phenoxybenzene**.

Property	Value	Source
IUPAC Name	1-methoxy-2-phenoxybenzene	[1]
Synonyms	2-Phenoxyanisole, 2-Methoxydiphenyl ether, o-Methoxyphenyl phenyl ether	[1]
CAS Number	1695-04-1	[1] [3]
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1] [3]
Molecular Weight	200.23 g/mol	[1] [3]
Appearance	Colorless Liquid	[4] (Typical for similar compounds)
XLogP3	2.9	[1]

Spectroscopic Characterization

Confirming the identity and purity of **1-Methoxy-2-phenoxybenzene** is straightforward with standard spectroscopic techniques.

- ^1H NMR: The methoxy group provides a highly diagnostic singlet signal. In a CDCl_3 solvent, this peak typically appears around δ 3.8 ppm and integrates to 3 protons.[5] The aromatic protons will appear as a complex multiplet between δ 6.8 and 7.4 ppm.
- ^{13}C NMR: The methoxy carbon presents a signal in the range of 55-60 ppm.[5] The aromatic region will show multiple signals corresponding to the 12 carbons of the two benzene rings.
- FTIR: Expect characteristic peaks for C-O-C stretching (ether linkage) around 1200-1250 cm^{-1} and aromatic C-H stretching above 3000 cm^{-1} .
- Mass Spectrometry: The molecular ion peak (M^+) will be observed at $\text{m/z} = 200$.

Synthesis of 1-Methoxy-2-phenoxybenzene

Mechanistic Rationale: The Ullmann Condensation

The most reliable and common method for synthesizing diaryl ethers like **1-Methoxy-2-phenoxybenzene** is the Ullmann condensation. This is a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol (or their corresponding phenoxide).

The reaction has been significantly improved from its classical high-temperature conditions. Modern protocols utilize ligands that stabilize the copper(I) catalytic species and accelerate the reaction, allowing for lower temperatures and broader substrate scope. One of the most effective ligands for this purpose is 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), which facilitates the crucial reductive elimination step.[6]

Protocol: Ligand-Accelerated Ullmann Synthesis

This protocol describes a robust, lab-scale synthesis of **1-Methoxy-2-phenoxybenzene** from 2-bromoanisole and phenol, adapted from established methodologies for copper-catalyzed ether formation.[6]

Reagents:

Reagent	MW (g/mol)	Amount	Moles
2-Bromoanisole	187.04	1.87 g	10.0 mmol
Phenol	94.11	1.04 g	11.0 mmol
Cesium Carbonate (Cs ₂ CO ₃)	325.82	4.56 g	14.0 mmol
Copper(I) Chloride (CuCl)	99.00	99 mg	1.0 mmol
TMHD	184.28	369 mg	2.0 mmol
N-Methyl-2-pyrrolidone (NMP)	99.13	20 mL	-

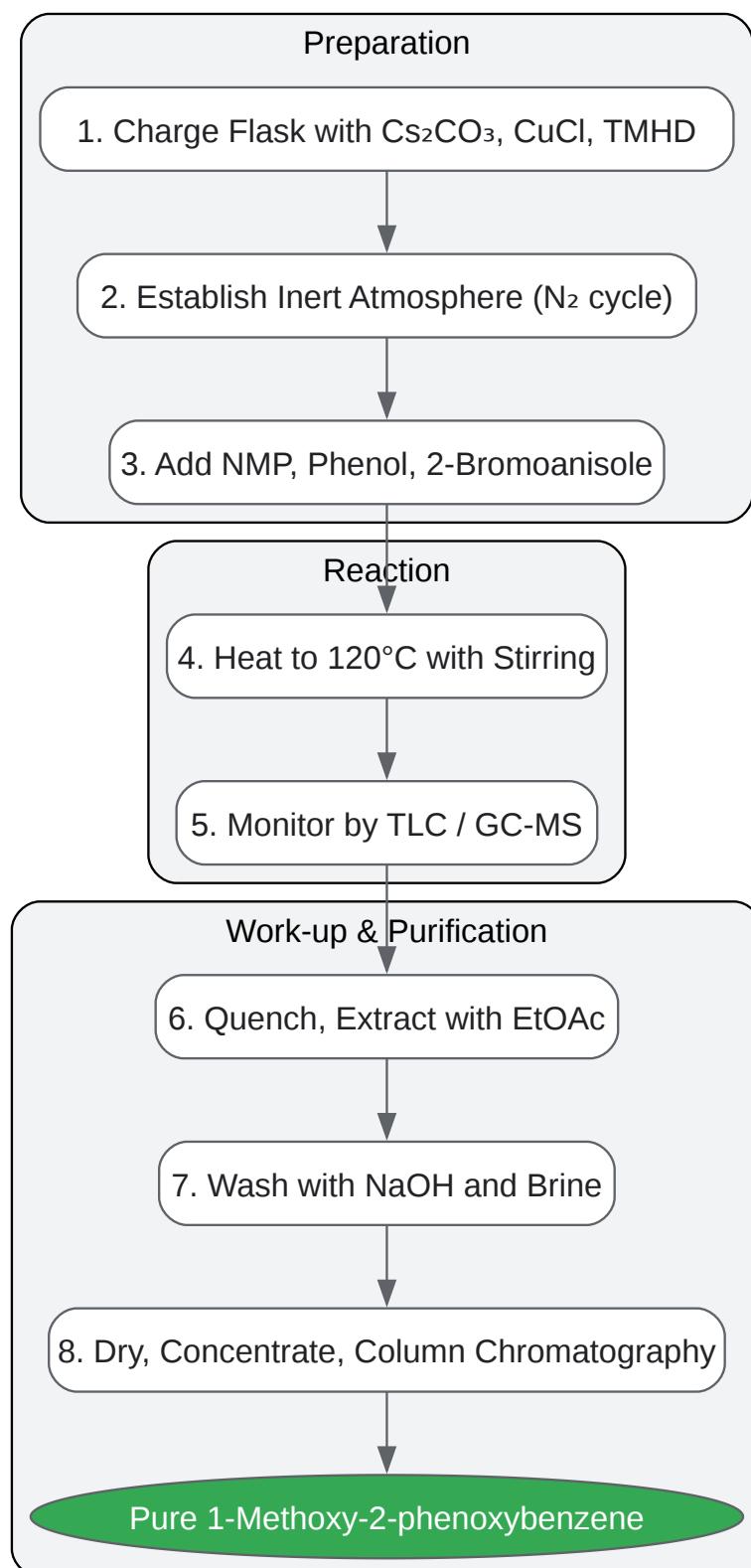
Step-by-Step Methodology:

- **Vessel Preparation:** To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add cesium carbonate, copper(I) chloride, and TMHD.
- **Inert Atmosphere:** Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
- **Reagent Addition:** Add NMP (20 mL), phenol (1.04 g), and 2-bromoanisole (1.87 g) via syringe.
- **Reaction:** Heat the reaction mixture to 120 °C with vigorous stirring. The solution will typically turn dark green or brown.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature.

- Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
- Extract the aqueous layer with ethyl acetate (2 x 50 mL).
- Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine (50 mL).

- Purification:
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the resulting crude oil via flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield **1-Methoxy-2-phenoxybenzene** as a pure product.

Workflow Diagram: Ullmann Synthesis

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Caption: Workflow for the synthesis of **1-Methoxy-2-phenoxybenzene**.

Application as a Chemical Intermediate

Strategic Value in Synthesis Design

1-Methoxy-2-phenoxybenzene is not typically an end-product but a strategic starting point. Its value lies in the predictable reactivity of its aromatic rings, which can be selectively functionalized to build molecular complexity. The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution, making the C4 and C6 positions on its ring prime targets for functionalization.

Protocol: Electrophilic Nitration

This protocol demonstrates a common subsequent transformation: the regioselective nitration of the activated aromatic ring. The resulting nitro-substituted diaryl ether is a valuable intermediate itself, as the nitro group can be readily reduced to an amine, which opens up a vast array of further chemical modifications (e.g., amide formation, diazotization).

Reagents:

Reagent	MW (g/mol)	Amount	Moles
1-Methoxy-2-phenoxybenzene	200.23	2.00 g	10.0 mmol
Acetic Anhydride	102.09	20 mL	-
Fuming Nitric Acid (90%)	63.01	0.70 mL	~15.0 mmol

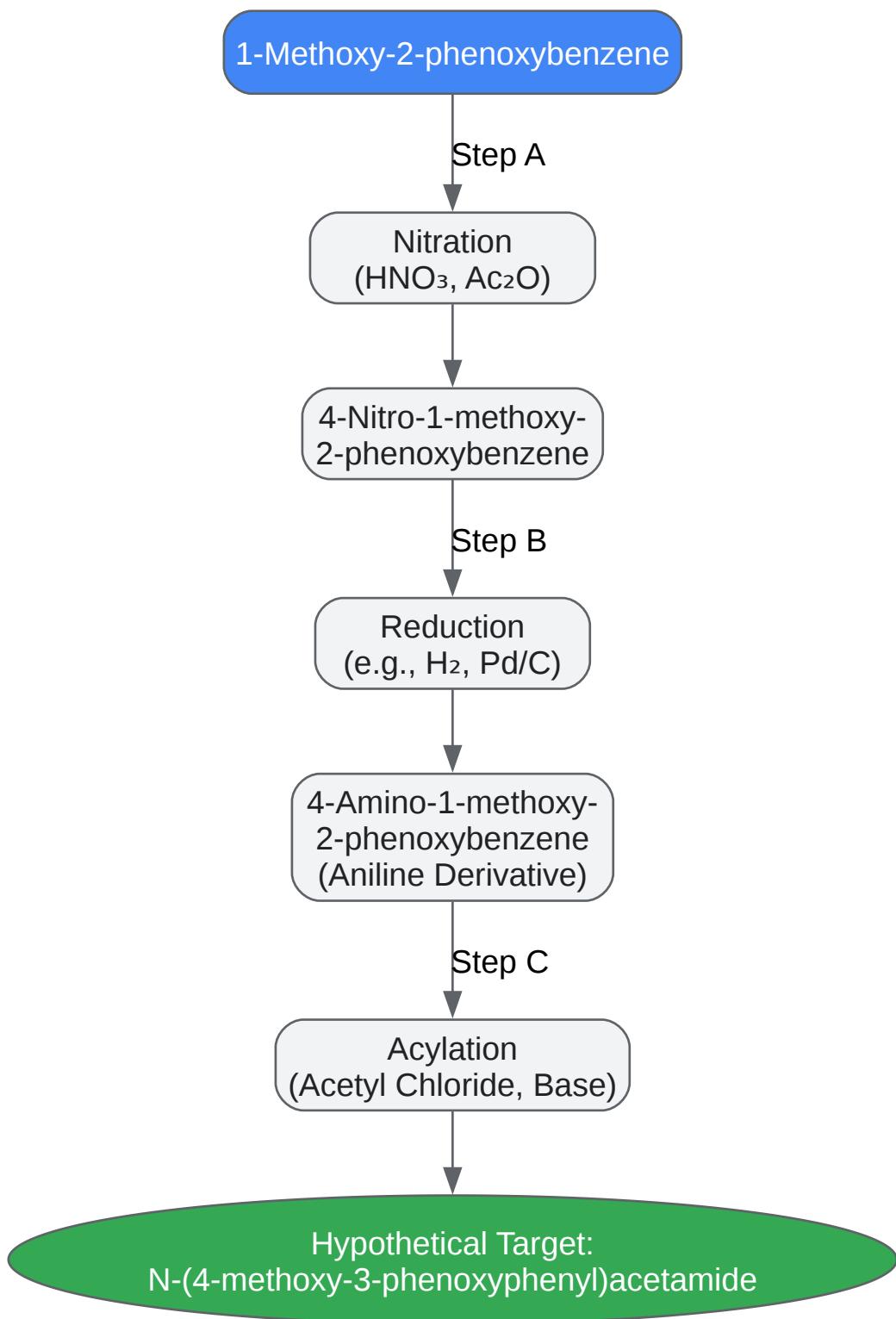
Step-by-Step Methodology:

- Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve **1-Methoxy-2-phenoxybenzene** (2.00 g) in acetic anhydride (20 mL).
- Cooling: Cool the solution to 0 °C in an ice-water bath.
- Nitration: Add fuming nitric acid dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

- Reaction: Stir the reaction at 0 °C for 1 hour after the addition is complete.
- Work-up:
 - Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
 - Stir until the ice has melted completely. A solid precipitate (the product) should form.
 - Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- Purification: Recrystallize the crude solid from ethanol to yield the purified nitro-substituted product(s). The major isomer is expected to be 4-nitro-**1-methoxy-2-phenoxybenzene** due to the directing effect of the methoxy group.

Proposed Synthetic Pathway

The true power of an intermediate is demonstrated by the pathways it enables. **1-Methoxy-2-phenoxybenzene** can serve as the entry point for a multi-step synthesis of more complex, drug-like scaffolds.



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Caption: A potential synthetic pathway starting from the title intermediate.

Safety & Handling

All laboratory work should be conducted with appropriate safety measures.

- Hazards: **1-Methoxy-2-phenoxybenzene** is harmful if swallowed and may cause an allergic skin reaction. It is also classified as very toxic to aquatic life.[[1](#)]
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[[7](#)] Keep away from heat, sparks, and open flames, as related compounds can be flammable.[[4](#)][[8](#)]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[[8](#)]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways due to its aquatic toxicity.

Conclusion

1-Methoxy-2-phenoxybenzene is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via modern Ullmann coupling and the predictable reactivity imparted by its methoxy group make it an ideal starting material for creating diverse and complex molecular architectures. The protocols and strategic insights provided in this guide are intended to empower researchers in drug discovery, agrochemicals, and materials science to effectively incorporate this potent building block into their synthetic programs.

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